molecular formula C8H5Cl2F3S B6292113 2-Chloro-4-(trifluoromethylthio)benzyl chloride, 92% CAS No. 130780-57-3

2-Chloro-4-(trifluoromethylthio)benzyl chloride, 92%

Cat. No. B6292113
CAS RN: 130780-57-3
M. Wt: 261.09 g/mol
InChI Key: BPYAYDQQTDIFAJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) is a chemical compound used in various scientific and industrial applications. It is a colorless liquid with a strong, pungent odor. It is a chloro-substituted benzenethiol compound, which is a type of organosulfur compound. This compound has a wide range of applications in the synthesis of organic compounds, as a reagent in organic chemistry, and in the production of pharmaceuticals.

Scientific Research Applications

2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) acts as a nucleophilic reagent in organic reactions. It reacts with electrophilic species, such as alkenes, alkynes, and aromatic compounds, to form new covalent bonds. The reaction proceeds through a nucleophilic substitution mechanism, in which the chlorine atom of the compound acts as a nucleophile, attacking the electrophilic center of the substrate. The reaction is reversible, and the product can be isolated by distillation or precipitation.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) has not been studied extensively for its biochemical and physiological effects. However, it has been reported to have low toxicity in animals, with no observed adverse effects at concentrations up to 1000 mg/kg. It is also reported to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) has several advantages in laboratory experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also non-toxic and non-irritating, making it safe to use in experiments. Additionally, it is a relatively inexpensive reagent, making it cost-effective for use in research.
The main limitation of 2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions. Additionally, it is volatile and has a strong odor, which can be unpleasant in a laboratory setting.

Future Directions

The use of 2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) in scientific and industrial applications is expected to continue to increase in the future. Further research is needed to explore its potential applications in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, research should be conducted to further understand its mechanism of action and any potential biochemical and physiological effects. Finally, further research should be conducted to develop new methods for synthesizing and purifying the compound, as well as to develop new uses for it in various industries.

Synthesis Methods

2-Chloro-4-(trifluoromethylthio)benzyl chloride (92%) can be synthesized by a variety of methods. One method involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with potassium trifluoromethanesulfonate in acetonitrile. The reaction takes place at room temperature and is complete in about 4 hours. The product is isolated by distillation and purified by recrystallization.

properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3S/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYAYDQQTDIFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethylthio)benzyl chloride

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